Bis-PEG3-sulfonic acid
Overview
Description
Bis-PEG3-sulfonic acid is a polyethylene glycol-based linker containing sulfonic acid moieties. This compound is known for its hydrophilic properties, which enhance its solubility in aqueous media. It is widely used in various chemical and biological applications due to its ability to participate in esterification, halogenation, and displacement reactions .
Mechanism of Action
Target of Action
Bis-PEG3-sulfonic acid is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein . The primary targets of this compound, therefore, are the proteins that are intended to be degraded.
Mode of Action
This compound, as a PEG-based PROTAC linker , connects two different ligands: one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This allows the compound to bring the E3 ubiquitin ligase into close proximity with the target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By recruiting an E3 ubiquitin ligase to a target protein, this compound facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome .
Result of Action
The primary result of the action of this compound is the degradation of target proteins . By facilitating the ubiquitination of these proteins, the compound leads to their breakdown by the proteasome. This can have various molecular and cellular effects, depending on the specific function of the degraded protein.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s stability and efficacy, given that it contains sulfonic acid moieties . .
Biochemical Analysis
Biochemical Properties
Bis-PEG3-sulfonic acid plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs . It interacts with various enzymes and proteins, primarily E3 ubiquitin ligase and the target protein . The nature of these interactions is such that this compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role in the synthesis of PROTACs . It influences cell function by selectively degrading target proteins, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role as a PROTAC linker . It binds to E3 ubiquitin ligase and the target protein, leading to the degradation of the target protein . This can result in changes in gene expression and potentially influence enzyme activation or inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis-PEG3-sulfonic acid typically involves the reaction of polyethylene glycol with sulfonic acid derivativesThe reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to maintain consistent quality and efficiency. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product.
Types of Reactions:
Esterification: this compound can undergo esterification reactions with alcohols, forming esters.
Halogenation: The compound can participate in halogenation reactions, where halogen atoms are introduced into the molecule.
Displacement: this compound can undergo displacement reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Catalysts: Common catalysts include sulfuric acid and hydrochloric acid.
Solvents: Reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide.
Temperature: Reaction temperatures vary depending on the specific reaction but generally range from room temperature to 100°C.
Major Products: The major products formed from these reactions include esters, halogenated derivatives, and substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Bis-PEG3-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of complex molecules and polymers.
Biology: The compound is employed in the modification of biomolecules, enhancing their solubility and stability.
Medicine: this compound is used in drug delivery systems to improve the bioavailability and efficacy of therapeutic agents.
Industry: It is utilized in the production of surfactants, detergents, and other industrial chemicals
Comparison with Similar Compounds
- Bis-PEG4-sulfonic acid
- Bis-PEG2-sulfonic acid
- Bis-PEG5-sulfonic acid
Comparison: Bis-PEG3-sulfonic acid is unique due to its specific chain length, which provides an optimal balance between hydrophilicity and reactivity. Compared to Bis-PEG2-sulfonic acid and Bis-PEG4-sulfonic acid, this compound offers better solubility and stability in aqueous media, making it more suitable for certain applications .
Properties
IUPAC Name |
2-[2-[2-(2-sulfoethoxy)ethoxy]ethoxy]ethanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O9S2/c9-18(10,11)7-5-16-3-1-15-2-4-17-6-8-19(12,13)14/h1-8H2,(H,9,10,11)(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAMFIBUYBWIBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCS(=O)(=O)O)OCCOCCS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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